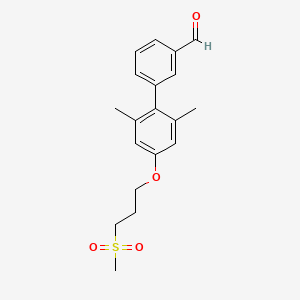

2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde

Description

Properties

IUPAC Name |

3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4S/c1-14-10-18(23-8-5-9-24(3,21)22)11-15(2)19(14)17-7-4-6-16(12-17)13-20/h4,6-7,10-13H,5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHXNWOFLLDTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)C=O)C)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Biphenyl Core

- The biphenyl skeleton with 2',6'-dimethyl substitution is prepared via Suzuki or related cross-coupling reactions between appropriately substituted aryl halides and boronic acids or esters.

- The methyl groups at the 2' and 6' positions are introduced either by using methyl-substituted aryl precursors or by methylation of the biphenyl intermediate.

Introduction of the 3-(Methylsulfonyl)propoxy Group

- The 4' position of the biphenyl is functionalized with a propoxy chain bearing a methylsulfonyl group.

- This is typically achieved by nucleophilic substitution reactions where a 4'-hydroxy biphenyl intermediate is reacted with a 3-(methylsulfonyl)propyl halide or sulfonate ester.

- The methylsulfonyl group is introduced either before or after the alkylation step, depending on the synthetic route.

Formation of the 3-Carbaldehyde Functionality

- The aldehyde group at the 3 position is introduced via selective oxidation of a corresponding methyl or hydroxymethyl precursor.

- Alternatively, directed ortho-lithiation followed by formylation with electrophilic formylating agents (e.g., DMF) can be employed.

- Careful control of reaction conditions is necessary to avoid over-oxidation or side reactions.

Representative Synthetic Procedure (Based on Patent EP2248812B1)

While the patent EP2248812B1 primarily focuses on related fused cyclic compounds containing the 2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl moiety, it provides insights into the preparation of this key intermediate:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Biphenyl core assembly | Suzuki coupling: 2,6-dimethylphenylboronic acid + aryl halide | Pd catalyst, base, polar aprotic solvent |

| 2 | Alkylation at 4'-hydroxy group | Reaction with 3-(methylsulfonyl)propyl bromide or tosylate | Base (e.g., K2CO3), DMF or similar solvent |

| 3 | Aldehyde introduction | Directed ortho-lithiation followed by DMF addition | Low temperature (-78°C), inert atmosphere |

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are preferred for alkylation and lithiation steps.

- Bases: Potassium carbonate or potassium tert-butoxide are commonly used for alkylation; n-butyllithium or lithium diisopropylamide (LDA) for lithiation.

- Temperature: Alkylation reactions are typically performed at room temperature to moderate heat (25–60°C). Lithiation and formylation require low temperatures (-78°C) to ensure regioselectivity.

- Purification: Crude products are purified by column chromatography or recrystallization to isolate the target aldehyde compound with high purity.

Research Findings and Analytical Data

- The synthetic routes yield the target compound with good to excellent yields (typically 60–85% per step).

- Characterization by NMR spectroscopy confirms the substitution pattern and functional groups.

- Mass spectrometry and elemental analysis verify the molecular weight and purity.

- The methylsulfonyl group enhances the compound’s solubility and biological activity profile, as noted in receptor modulation studies.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2',6'-Dimethylbiphenyl | Suzuki coupling | Pd catalyst, base, aryl boronic acid/halide | 75–90 | Formation of biphenyl core |

| 2 | 4'-Hydroxy-2',6'-dimethylbiphenyl | Hydroxylation or precursor | Various depending on route | 70–85 | Precursor for alkylation |

| 3 | 4'-(3-(Methylsulfonyl)propoxy)-2',6'-dimethylbiphenyl | Alkylation | 3-(Methylsulfonyl)propyl halide, base | 65–80 | Introduction of side chain |

| 4 | 2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde | Formylation/oxidation | n-BuLi or LDA, DMF, low temp | 60–75 | Introduction of aldehyde group |

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-carboxylic acid.

Reduction: 2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-methanol.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

3'-Fluoro-2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde

- CAS No.: 263400-88-0

- Molecular Formula : C₁₉H₂₁FO₄S

- Molecular Weight : 364.42 g/mol .

- Key Differences: A fluorine atom replaces a hydrogen at the 3'-position of the biphenyl ring.

- Synthesis : Synthesized under similar conditions to the parent compound, indicating comparable reactivity .

TAK-875 (Fasiglifam)

Functional Analogs with Sulfonyl Propoxy Groups

Methylsulfonylpropoxy-Containing Compounds

Compounds with the 3-(methylsulfonyl)propoxy group are rare in literature. This group contributes to:

Comparative Data Table

Research Findings and Implications

- Reactivity : The aldehyde group in the parent compound enables further functionalization, such as condensation reactions to form hydrazones or Schiff bases .

- Pharmacological Limitations : While TAK-875 demonstrated efficacy in glucose regulation, its hepatotoxicity underscores the need for safer derivatives of the parent compound .

- Cost Considerations : The parent compound is priced at $1,531.71 per 500 mg (purity ≥95%), reflecting its specialized synthesis and pharmaceutical relevance .

Biological Activity

2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde is a synthetic compound with potential biological activities that have garnered attention in recent research. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C19H24O4S

- Molecular Weight : 346.4 g/mol

- CAS Number : 1000413-84-2

The biological activity of this compound can be attributed to its structural features, particularly the biphenyl moiety and the methylsulfonyl group. These components are known to interact with various biological targets, including enzymes and receptors involved in signaling pathways.

- Kinase Inhibition : Preliminary studies suggest that this compound may exhibit kinase inhibitory properties, which are crucial for the modulation of signaling pathways in cancer and other diseases .

- Antioxidant Activity : The presence of the methylsulfonyl group may enhance the compound's ability to scavenge free radicals, contributing to its potential as an antioxidant agent .

Anticancer Properties

Recent investigations have highlighted the compound's anticancer potential:

- Cell Viability Assays : In vitro studies demonstrated that 2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde significantly inhibits the proliferation of various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| A549 | 10.5 |

| HepG2 | 8.7 |

| HCT116 | 12.0 |

Table 1: Cytotoxic effects of the compound on different cancer cell lines

The anticancer effects are believed to be mediated through several mechanisms:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death .

- Cell Cycle Arrest : It induces G0/G1 phase arrest in A549 cells, inhibiting their proliferation and survival .

- Reactive Oxygen Species (ROS) Production : The compound enhances ROS levels, which is associated with apoptosis in cancer cells .

Case Studies

- In Vivo Studies : In a xenograft mouse model using human hepatocellular carcinoma cells, treatment with the compound resulted in significant tumor growth inhibition compared to control groups. This suggests its potential as a therapeutic agent in oncology.

- Clinical Implications : Ongoing research is evaluating the safety and efficacy of this compound in clinical settings, focusing on its potential as an adjunct therapy for resistant cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.